Cas no 45515-23-9 ((4-Methyloxazol-5-yl)methanol)

(4-Methyloxazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-Methyloxazol-5-yl)methanol
- 4-Methyloxazole-5-Methanol
- (4-Methyl-1,3-oxazol-5-yl)methanol
- 4-Methyl-1,3-oxazole-5-methanol
- (4-methyl-oxazol-5-yl)-methanol
- 5-hydroxymethyl-4-methyl-oxazol
- 5-hydroxymethyl-4-methyl-oxazole
- 5-Oxazolemethanol,4-methyl
- J-515797
- 5-Oxazolemethanol, 4-methyl-
- MFCD06200857
- A7167
- MB03682
- AM20100164
- TS-01568
- AKOS006228488
- DTXSID30383590
- SCHEMBL711601
- EN300-174037
- Z1198166472
- 4-methyloxazole-5-methanol, AldrichCPR
- RMNSUMDMIHSPIL-UHFFFAOYSA-N
- FT-0649966
- 45515-23-9
- DB-006874
-
- MDL: MFCD06200857
- インチ: InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
- InChIKey: RMNSUMDMIHSPIL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CO)OC=N1
計算された属性
- せいみつぶんしりょう: 113.04800
- どういたいしつりょう: 113.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- PSA: 46.26000
- LogP: 0.47530
(4-Methyloxazol-5-yl)methanol セキュリティ情報
(4-Methyloxazol-5-yl)methanol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(4-Methyloxazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174037-2.5g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 2.5g |
$867.0 | 2023-09-20 | |
abcr | AB280282-1 g |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 1 g |
€701.50 | 2023-07-20 | |
Enamine | EN300-174037-5.0g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 5g |
$1280.0 | 2023-05-03 | |
Enamine | EN300-174037-10.0g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 10g |
$1900.0 | 2023-05-03 | |
Chemenu | CM191382-1g |
4-Methyl-1,3-oxazole-5-methanol |
45515-23-9 | 97% | 1g |
$*** | 2023-05-30 | |
TRC | M236210-100mg |
4-Methyloxazole-5-methanol |
45515-23-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
Fluorochem | 067727-5g |
4-Methyl-1,3-oxazole-5-methanol |
45515-23-9 | 97% | 5g |
£752.00 | 2022-03-01 | |
Enamine | EN300-174037-0.05g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 0.05g |
$84.0 | 2023-09-20 | |
abcr | AB280282-1g |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 1g |
€701.50 | 2025-02-20 | |
abcr | AB280282-250mg |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 250mg |
€323.50 | 2025-02-20 |
(4-Methyloxazol-5-yl)methanol 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
(4-Methyloxazol-5-yl)methanolに関する追加情報
Introduction to (4-Methyloxazol-5-yl)methanol (CAS No. 45515-23-9)
(4-Methyloxazol-5-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 45515-23-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules.
The molecular structure of (4-Methyloxazol-5-yl)methanol consists of an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The oxazole core is known for its stability and ability to participate in various chemical transformations, which are highly relevant in medicinal chemistry.
In recent years, there has been a growing interest in oxazole derivatives due to their diverse biological activities. Studies have demonstrated that compounds containing the oxazole moiety exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the hydroxymethyl group in (4-Methyloxazol-5-yl)methanol further enhances its potential as a precursor for more complex molecules, enabling the development of novel therapeutic agents.
One of the most compelling aspects of (4-Methyloxazol-5-yl)methanol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the oxazole ring into kinase inhibitors, researchers can design molecules that target specific enzymatic activities with high selectivity. The hydroxymethyl group provides a versatile handle for further functionalization, allowing for the optimization of pharmacokinetic properties.
Recent advancements in computational chemistry have also highlighted the importance of (4-Methyloxazol-5-yl)methanol in drug design. Molecular modeling studies have shown that the oxazole ring can interact with biological targets through hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding affinity. These insights have guided the development of more effective drug candidates by predicting how modifications to the core structure might influence biological activity.
The pharmaceutical industry has been particularly interested in exploring the potential of (4-Methyloxazol-5-yl)methanol as a building block for small-molecule drugs. Its ability to serve as a scaffold for diverse pharmacophores has led to several promising candidates entering preclinical development. For instance, researchers have reported the synthesis of oxazole-based compounds that exhibit potent inhibitory effects against specific kinases, demonstrating their therapeutic potential.
In addition to its applications in drug development, (4-Methyloxazol-5-yl)methanol has found utility in materials science. The unique electronic properties of the oxazole ring make it an attractive component for designing organic semiconductors and light-emitting diodes (OLEDs). These materials are essential for next-generation electronic devices, where efficient charge transport and luminescence are critical.
The synthesis of (4-Methyloxazol-5-yl)methanol itself is an area of active research. Recent methodologies have focused on developing more efficient and sustainable synthetic routes. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxymethyl group with high selectivity, minimizing byproduct formation. Such improvements not only enhance yield but also align with green chemistry principles by reducing environmental impact.
The versatility of (4-Methyloxazol-5-yl)methanol extends to its role as a ligand in coordination chemistry. Transition metal complexes derived from this compound have shown promise in catalytic applications, including cross-coupling reactions that are pivotal for constructing complex organic molecules. These findings underscore the compound's broad utility across multiple scientific disciplines.
In conclusion, (4-Methyloxazol-5-yl)methanol (CAS No. 45515-23-9) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
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